n,n-Diethyl-l-phenylalanine
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Overview
Description
N,N-Diethyl-L-phenylalanine: is an organic compound that belongs to the class of amino acids It is a derivative of phenylalanine, where the amino group is substituted with two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-L-phenylalanine typically involves the alkylation of L-phenylalanine. One common method is the reaction of L-phenylalanine with diethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
N,N-Diethyl-L-phenylalanine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-L-phenylalanine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N,N-Dimethyl-L-phenylalanine: Similar structure but with methyl groups instead of ethyl groups.
L-Phenylalanine: The parent compound without any substitutions on the amino group.
N,N-Diethyl-D-phenylalanine: The D-enantiomer of the compound.
Uniqueness: N,N-Diethyl-L-phenylalanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(2S)-2-(diethylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-3-14(4-2)12(13(15)16)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
OIJSDANCPHWBIZ-LBPRGKRZSA-N |
Isomeric SMILES |
CCN(CC)[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CCN(CC)C(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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